2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one
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Overview
Description
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is a complex organic compound characterized by the presence of a bromine atom, a decyloxy group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting ketones to alcohols.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ketone to a carboxylic acid.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the biphenyl structure allow the compound to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl structure with different substituents.
1,1’-Biphenyl, 4-bromo-2-fluoro-2’,6’-dimethoxy: Another biphenyl derivative with different functional groups.
Uniqueness
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is unique due to the combination of the decyloxy group and the specific positioning of the bromine atom and the ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
143036-61-7 |
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Molecular Formula |
C28H39BrO2 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-bromo-1-[4-(4-decoxyphenyl)phenyl]-4-methylpentan-1-one |
InChI |
InChI=1S/C28H39BrO2/c1-4-5-6-7-8-9-10-11-20-31-26-18-16-24(17-19-26)23-12-14-25(15-13-23)28(30)27(29)21-22(2)3/h12-19,22,27H,4-11,20-21H2,1-3H3 |
InChI Key |
ZAUGZUHVSAMMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(CC(C)C)Br |
Origin of Product |
United States |
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